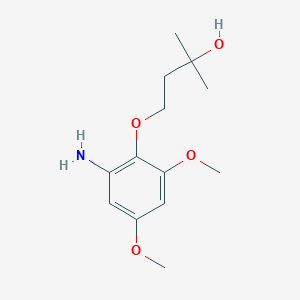
4-(2-Amino-4,6-dimethoxyphenoxy)-2-methylbutan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Amino-4,6-dimethoxyphenoxy)-2-methylbutan-2-ol is a chemical compound with a complex structure that includes an amino group, two methoxy groups, and a phenoxy group attached to a butanol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-4,6-dimethoxyphenoxy)-2-methylbutan-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: This involves the reaction of 2-amino-4,6-dimethoxyphenol with an appropriate halogenated butanol derivative under basic conditions to form the phenoxy intermediate.
Alkylation: The phenoxy intermediate is then alkylated using a suitable alkylating agent to introduce the 2-methylbutan-2-ol moiety.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated purification systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
4-(2-Amino-4,6-dimethoxyphenoxy)-2-methylbutan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
科学研究应用
4-(2-Amino-4,6-dimethoxyphenoxy)-2-methylbutan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-(2-Amino-4,6-dimethoxyphenoxy)-2-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects.
相似化合物的比较
Similar Compounds
- 4-(2-Amino-4,6-dimethoxyphenoxy)butan-2-ol
- 3-(2-Amino-4,6-dimethoxyphenoxy)propane-1,2-diol
Comparison
Compared to similar compounds, 4-(2-Amino-4,6-dimethoxyphenoxy)-2-methylbutan-2-ol is unique due to its specific structural features, such as the presence of the 2-methylbutan-2-ol moiety
属性
分子式 |
C13H21NO4 |
|---|---|
分子量 |
255.31 g/mol |
IUPAC 名称 |
4-(2-amino-4,6-dimethoxyphenoxy)-2-methylbutan-2-ol |
InChI |
InChI=1S/C13H21NO4/c1-13(2,15)5-6-18-12-10(14)7-9(16-3)8-11(12)17-4/h7-8,15H,5-6,14H2,1-4H3 |
InChI 键 |
FDHGBAQNCHUPFD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCOC1=C(C=C(C=C1OC)OC)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


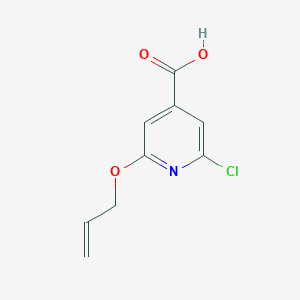
![1-[tris(1-Methylethyl)silyl] 1H-Pyrrolo[2,3-b]pyridine-4-ol](/img/structure/B13845172.png)
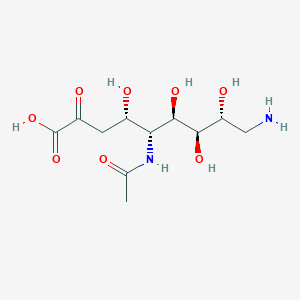

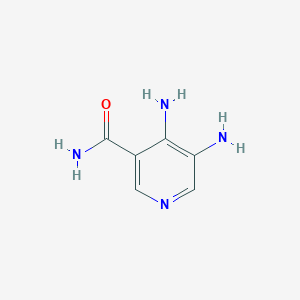
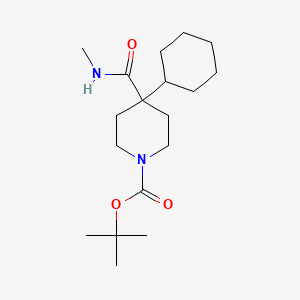
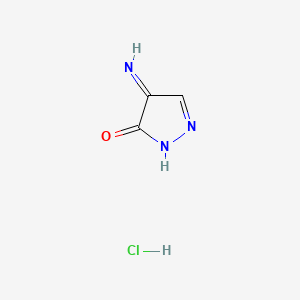
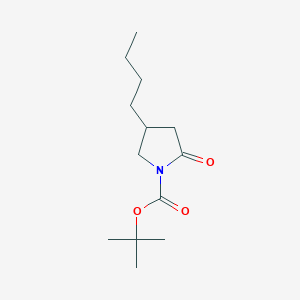
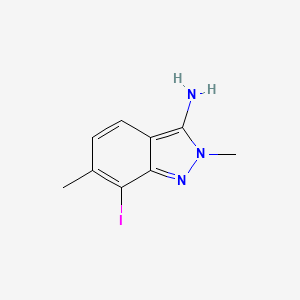
![[1-(4-Aminophenyl)cyclohexyl]methanol](/img/structure/B13845213.png)
![3-[(Cyclopropylmethyl)oxy]-5-(hydroxymethyl)phenol](/img/structure/B13845221.png)



